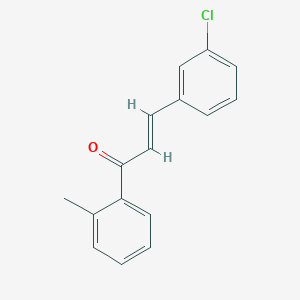
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly known as MCPP, is an organic compound belonging to the class of propenones. It is a colorless liquid with a faint odor and is insoluble in water. MCPP is used in various scientific research applications, such as biochemical and physiological studies.
作用機序
MCPP is believed to act as a serotonin receptor agonist, meaning that it binds to the serotonin receptor and activates it, resulting in various physiological effects. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for breaking down serotonin in the brain. This action may lead to increased levels of serotonin in the brain, which can result in various physiological effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can result in increased alertness, improved mood, and improved cognitive performance. It has also been shown to increase levels of dopamine in the brain, which can lead to increased motivation and improved concentration. In addition, MCPP has been found to reduce levels of cortisol, which is a hormone that is associated with stress and anxiety.
実験室実験の利点と制限
MCPP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, MCPP has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be unpleasant for researchers.
将来の方向性
There are several potential future directions for research on MCPP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could include further studies on the effects of MCPP on serotonin and dopamine levels in the brain, as well as its effects on other hormones and neurotransmitters. Another potential direction is to explore the potential therapeutic uses of MCPP. This could include studying its effects on various mental health disorders, such as depression and anxiety. Additionally, further research could be done to explore the potential applications of MCPP in drug development. This could include studying its potential use as an anti-depressant or anti-anxiety drug.
合成法
MCPP can be synthesized from the reaction of 2-methylphenol and 3-chloro-1-phenyl-1-propene. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, in an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the product is purified by distillation.
科学的研究の応用
MCPP has been used in various scientific research applications, such as studying its biochemical and physiological effects. It has also been used as a tool to study the mechanism of action of various drugs, such as serotonin.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELOQCHMQUQEU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

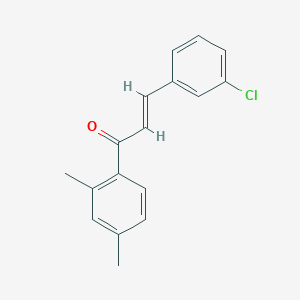
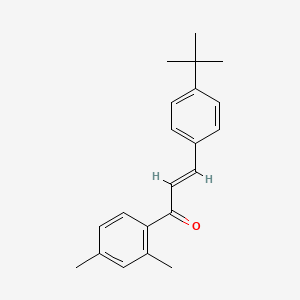
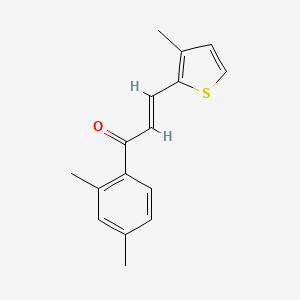
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


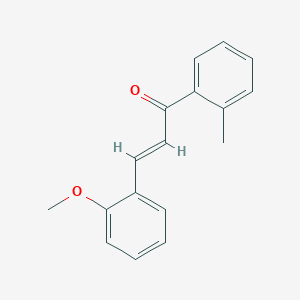

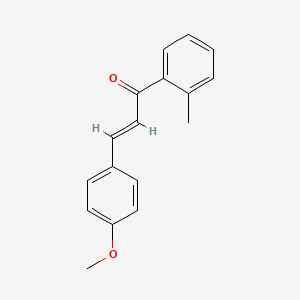
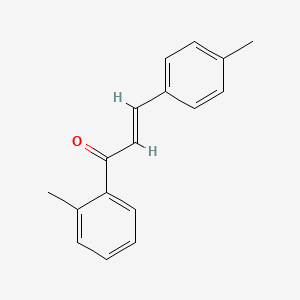
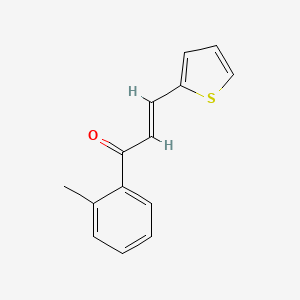
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)